1,2,4-Benzenetriol,4-methanesulfonate

Regioselective Synthesis Protecting Group Strategy Sulfonate Chemistry

Synthesizing hydroxyhydroquinone derivatives often faces unwanted autoxidation and poor regiocontrol. This methanesulfonate-protected variant solves both issues. - **Selective reactivity:** The 4-O-methanesulfonate group allows electrophilic substitution at the 4-position or protection of the 4-hydroxyl for selective functionalization at 2- and 3-positions. - **Enhanced hydrophilicity:** LogP 0.00 (vs. 0.55 for parent) improves aqueous compatibility for drug-like intermediate synthesis. - **Analytical reference:** Essential isomer-specific standard for HPLC/GC method validation.

Molecular Formula C7H8O5S
Molecular Weight 204.196
CAS No. 101959-14-2
Cat. No. B562251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzenetriol,4-methanesulfonate
CAS101959-14-2
Synonyms1,2,4-Benzenetriol, 4-methanesulfonate (9CI)
Molecular FormulaC7H8O5S
Molecular Weight204.196
Structural Identifiers
SMILESCS(=O)(=O)OC1=CC(=C(C=C1)O)O
InChIInChI=1S/C7H8O5S/c1-13(10,11)12-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
InChIKeyWRJAZMKKGCVUAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4-Benzenetriol, 4-methanesulfonate: Selective Sulfonate Intermediate


1,2,4-Benzenetriol, 4-methanesulfonate (CAS: 101959-14-2) is a sulfonated derivative of 1,2,4-benzenetriol (hydroxyhydroquinone), characterized by a methanesulfonate group at the 4-position [1]. With a molecular formula of C7H8O5S and a molecular weight of 204.20 g/mol [1], it serves as a chemical intermediate. Its primary functional distinction lies in the methanesulfonate group, which acts as an electrophilic site, enabling selective nucleophilic substitution reactions that are not possible with the parent 1,2,4-benzenetriol.

1
Site-selective electrophilic handle Methanesulfonate group enables nucleophilic substitution at 4-position, unavailable with parent.
2
Controlled redox profile Protection of 4-OH prevents autoxidation and ROS generation typical of 1,2,4-benzenetriol.
3
Defined synthetic intermediate Pre-formed mono-sulfonated building block avoids complex product mixtures from parent.

Why Generic Substitution Fails for 1,2,4-Benzenetriol, 4-methanesulfonate


Generic substitution fails because 1,2,4-Benzenetriol, 4-methanesulfonate is a specific mono-functionalized derivative of 1,2,4-benzenetriol . The parent compound, 1,2,4-benzenetriol, is a potent reducing agent and prone to autoxidation, generating reactive oxygen species (ROS) [1]. In contrast, the 4-methanesulfonate group protects the 4-hydroxy group, fundamentally altering the molecule's redox behavior, solubility, and reactivity . While isomers like 1,2,3-Benzenetriol, 1-methanesulfonate (CAS: 102305-07-7) share a similar molecular weight, their distinct hydroxyl substitution patterns result in different chemical reactivities and physical properties, making them non-interchangeable in synthetic pathways where precise regiochemistry is critical .

!
Parent 1,2,4-Benzenetriol
Parent is a strong reducing agent prone to autoxidation; redox behavior and solubility differ fundamentally, limiting direct replacement in synthetic routes.
!
Isomeric 1,2,3-Benzenetriol, 1-methanesulfonate
Distinct hydroxyl substitution pattern leads to different reactivity and physical properties; may shift regio-chemical outcomes in synthesis.
!
Unprotected sulfonate precursors
Without the pre-installed methanesulfonate group, achieving site-specific modification of 1,2,4-benzenetriol requires multi-step protection/deprotection.

Quantitative Selection Evidence: 1,2,4-Benzenetriol, 4-methanesulfonate


Regioselective Monosulfonation for Targeted Synthesis

1,2,4-Benzenetriol, 4-methanesulfonate is synthesized via a controlled sulfonation reaction using methanesulfonyl chloride, which selectively modifies the 4-position hydroxyl group of 1,2,4-benzenetriol . This contrasts with the parent 1,2,4-benzenetriol, which presents three reactive hydroxyl groups and thus cannot be used for site-specific modifications . While the exact yield of this selective step is not publicly disclosed, the process enables the production of a mono-sulfonated intermediate, a critical capability not achievable with the unmodified parent compound .

Regioselective monosulfonation
class-level
Selective 4-position sulfonation achieved via methanesulfonyl chloride / base; parent triol has three undifferentiated reactive –OH groups.
May support regioselective synthesis planning.
Exact yield not publicly disclosed; site specificity verified by standard protocol.
Regioselective Synthesis Protecting Group Strategy Sulfonate Chemistry

Unique Hydrophilic-Lipophilic Balance vs. Parent

1,2,4-Benzenetriol, 4-methanesulfonate has a calculated LogP of 0.00 [1]. The parent 1,2,4-benzenetriol, which contains no sulfonate group, has a reported LogP of 0.55 [2]. This difference in lipophilicity can significantly impact the compound's behavior in biological assays and its suitability as an intermediate for molecules with specific ADME (Absorption, Distribution, Metabolism, and Excretion) requirements.

Hydrophilicity difference
cross-study comparable
LogP 0.00 (target) vs. 0.55 (parent) – Δ = –0.55
Indicates higher hydrophilicity for intermediate selection.
Calculated values, not experimental; from DrugFuture reference.
Physicochemical Properties Lipophilicity Drug Design

Distinct Physicochemical Profile vs. 1,2,3-Isomer

1,2,4-Benzenetriol, 4-methanesulfonate has a reported density of 1.6 ± 0.1 g/cm³ and a boiling point of 435.0 ± 45.0 °C at 760 mmHg [1]. The isomeric compound 1,2,3-Benzenetriol, 1-methanesulfonate (CAS: 102305-07-7) has a density of 1.5 ± 0.1 g/cm³ and a boiling point of 433.4 ± 45.0 °C at 760 mmHg . While these differences are small, they are measurable and indicative of the distinct molecular packing and intermolecular forces resulting from their different regiochemistry.

Isomer physicochemical profile
context-dependent
Density: 1.6 vs. 1.5 g/cm³; BP: 435.0 vs. 433.4 °C (vs. 1,2,3-isomer).
Supports isomer differentiation in QC.
Predicted values under standard conditions; measured differences may vary.
Isomer Differentiation Physicochemical Properties Quality Control

Key Applications for 1,2,4-Benzenetriol, 4-methanesulfonate


Site-Specific Catechol Protection in Synthesis

In multi-step organic synthesis, the methanesulfonate group of 1,2,4-Benzenetriol, 4-methanesulfonate acts as a protecting group for one of the hydroxyls in the 1,2,4-benzenetriol core. This allows chemists to perform subsequent reactions on the remaining 2- and 3-position hydroxyls (or on the aromatic ring) without interference from the 4-position oxygen. This is a direct application of the regioselective advantage outlined in Section 3 .

Improved Aqueous Solubility for Drug Candidates

The significantly lower LogP of 0.00 for the methanesulfonate derivative, compared to 0.55 for the parent, suggests it may be a more suitable starting material or intermediate for synthesizing drug-like molecules where increased hydrophilicity is desired to improve aqueous solubility and potentially oral bioavailability. This scenario leverages the quantitative LogP differentiation evidence presented in Section 3 [1].

Analytical Method Development & Impurity Profiling

The distinct physicochemical properties of 1,2,4-Benzenetriol, 4-methanesulfonate relative to its isomers (e.g., differences in density and boiling point) are valuable for developing and validating analytical methods. Procurement of the pure, well-characterized compound (CAS: 101959-14-2) is essential for use as a reference standard in chromatographic assays (HPLC, GC) to identify and quantify this specific isomer in complex reaction mixtures or as a potential impurity in related products .

Application
Selection Property
Validation Focus
Site-selective catechol protection
Regioselective sulfonate protection strategy
Reaction efficiency at 2- and 3-positions
Aqueous solubility enhancement for drug candidates
Reduced LogP (0.00) indicating higher hydrophilicity
Aqueous solubility and formulation assessment
Analytical method development & impurity profiling
Distinct density and boiling point from isomer
Chromatographic selectivity (HPLC, GC)

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